molecular formula C19H17N5O B6447218 6-[1-(1,3-benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2640830-73-3

6-[1-(1,3-benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile

Cat. No.: B6447218
CAS No.: 2640830-73-3
M. Wt: 331.4 g/mol
InChI Key: WUUOQHBVNNVYMX-UHFFFAOYSA-N
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Description

6-[1-(1,3-Benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is a complex organic molecule known for its diverse applications in scientific research. This compound's intricate structure encompasses a combination of benzoxazole, octahydropyrrolopyrrole, and pyridine moieties, contributing to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes

The synthesis of this compound generally involves a multi-step process, beginning with the construction of the benzoxazole ring, followed by the formation of the octahydropyrrolopyrrole structure, and culminating with the addition of the pyridine ring. Each step requires precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the correct formation of intermediate products.

Industrial Production Methods

On an industrial scale, the synthesis might be optimized for yield and efficiency, often involving automated reactors and continuous flow techniques. Catalyst selection and recycling, as well as byproduct management, play crucial roles in the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Typically involves reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Commonly employs reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogenation or nitration can be carried out using reagents such as chlorine or nitric acid, respectively.

Major Products Formed

The primary products of these reactions often involve modifications to the pyridine or benzoxazole rings, resulting in derivatives with potential new applications or enhanced properties.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a precursor for synthesizing more complex molecules or as a ligand in coordination chemistry due to its multiple functional groups.

Biology

In biological research, it might be used for studying enzyme interactions, given its potential to act as an inhibitor or activator in biochemical pathways.

Medicine

Medically, derivatives of this compound could be explored for their therapeutic potential, including antiviral, antibacterial, or anticancer activities.

Industry

Industrially, it could find use in the development of new materials or as a catalyst in chemical manufacturing processes.

Comparison with Similar Compounds

Compared to other compounds with benzoxazole or pyridine rings, 6-[1-(1,3-benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile stands out due to its unique combination of these two moieties with an octahydropyrrolopyrrole ring. Similar compounds include:

  • 2-(1,3-Benzoxazol-2-yl)pyridine

  • Octahydropyrrolo[2,3-c]pyrrole derivatives

  • Pyridine-3-carbonitrile derivatives

Properties

IUPAC Name

6-[1-(1,3-benzoxazol-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c20-9-13-5-6-18(21-10-13)23-11-14-7-8-24(16(14)12-23)19-22-15-3-1-2-4-17(15)25-19/h1-6,10,14,16H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUOQHBVNNVYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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